Enhanced Hydrolytic Stability of Cyclopropane Carboxylic Acid Esters Compared to Valacyclovir
Cyclopropanecarboxylic acid esters demonstrate substantially increased hydrolytic stability compared to valacyclovir, a clinically established prodrug. This stability advantage is a class-level characteristic of cyclopropane carboxylic acid derivatives, which includes 2-methylcyclopropane-1-carboxylic acid, and directly translates to extended half-life under physiological conditions [1].
| Evidence Dimension | Hydrolytic half-life |
|---|---|
| Target Compound Data | Half-life >300 hours (cyclopropane analogue 14) |
| Comparator Or Baseline | Valacyclovir (13): Half-life 69.7 hours |
| Quantified Difference | >4.3-fold increase in half-life |
| Conditions | 40 °C, pH 6 buffer |
Why This Matters
This enhanced stability suggests that esters of 2-methylcyclopropane-1-carboxylic acid may serve as prodrugs with improved shelf-life and in vivo persistence, reducing dosing frequency in therapeutic applications.
- [1] Bender, D. M.; Peterson, J. A.; McCarthy, J. R.; Gunaydin, H.; Takano, Y.; Houk, K. N. Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Org. Lett. 2008, 10, 509-512. View Source
